2-Amino-5-(2-methylbutan-2-yl)phenol
Description
Properties
CAS No. |
446264-94-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-5-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,13H,4,12H2,1-3H3 |
InChI Key |
WZNVLFGQZNIOMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-5-(2-methylbutan-2-yl)phenol
General Strategy Overview
The synthesis of 2-amino-5-alkylphenols, including 2-amino-5-(2-methylbutan-2-yl)phenol, generally follows two main routes:
- Reduction of the corresponding nitro compound (2-nitro-5-alkylphenol)
- Alkylation of 2-aminophenol derivatives or sulfonic acid salts followed by functional group transformations
The choice of route depends on the availability of starting materials and the desired purity and yield.
Reduction of 2-Nitro-5-alkylphenol
This classical method involves preparing the nitro precursor, 2-nitro-5-(2-methylbutan-2-yl)phenol, followed by reduction to the amino compound.
Nitro precursor synthesis : The 5-substituted nitrophenol is synthesized via electrophilic aromatic substitution (e.g., nitration) on suitably alkylated phenol derivatives. However, the preparation of 5-alkyl-2-nitrophenols can be challenging due to multiple steps and regioselectivity issues.
Reduction step : Reduction can be performed electrochemically or chemically (e.g., catalytic hydrogenation, metal reductions). Electrochemical reduction is described in the literature (Stutts, J. Org. Chem. 54 (1989) 3740) but is limited by precursor accessibility.
Challenges : The main drawback is the multi-step preparation of the nitro precursor and the need for careful control to avoid over-reduction or side reactions.
Alkali-Melt Desulfonation of 2-Amino-5-alkylbenzenesulfonic Acid Salts
A more industrially viable and efficient method involves the thermal treatment of 2-amino-5-alkylbenzenesulfonic acid salts with strong alkali hydroxides (e.g., potassium hydroxide) at high temperature and pressure, followed by acidification to liberate the free phenol.
Process Description:
Starting material : 2-Amino-5-(2-methylbutan-2-yl)benzenesulfonic acid sodium or potassium salt.
Reaction conditions : The sulfonic acid salt is reacted with 80% potassium hydroxide at approximately 300°C under 15-20 bar pressure for 3 hours. The molar ratio of KOH to sulfonic acid salt is typically 10:1 to 15:1.
Mechanism : The sulfonic acid group is replaced by a hydroxyl group under these conditions, forming the potassium salt of 2-amino-5-(2-methylbutan-2-yl)phenol.
Isolation : The reaction mixture is cooled and diluted with water, then acidified with mineral acids such as hydrochloric or sulfuric acid to a pH between 3 and 7 to precipitate the free 2-amino-5-(2-methylbutan-2-yl)phenol.
Purification : The precipitate is filtered, washed, and can be further purified by recrystallization or extraction.
Advantages:
- Avoids multi-step nitro compound synthesis.
- Industrially scalable with good yields.
- The alkaline reaction mixture can be handled to minimize by-products such as sulfites.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Reduction of 2-nitro-5-alkylphenol | 2-Nitro-5-(2-methylbutan-2-yl)phenol | Electrochemical or catalytic reduction | Straightforward reduction step | Difficult nitro precursor synthesis | Moderate to good |
| Alkali-melt desulfonation (alkaline fusion) | 2-Amino-5-(2-methylbutan-2-yl)benzenesulfonic acid salt | 80% KOH, 300°C, 15-20 bar, 3 h | Industrially scalable, high purity | High temperature and pressure needed | High (industrial) |
| Friedel-Crafts alkylation | 2-Aminophenol or phenol derivatives | Lewis acid catalyst, alkyl halide | Direct alkylation on aromatic ring | Regioselectivity, protection needed | Moderate (35-40%) |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
2-Amino-5-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-pentyl group in 2-Amino-5-(2-methylbutan-2-yl)phenol distinguishes it from simpler analogs. Below is a comparison with key derivatives:
Key Observations:
- Hydrophobicity: The tert-pentyl and tert-butyl substituents enhance lipid solubility, making these compounds suitable for non-polar environments (e.g., polymer matrices) .
- Solubility: Oxygelb’s smaller methyl group improves aqueous solubility compared to bulkier analogs, favoring its use in cosmetic formulations .
Electronic and Steric Influence on Reactivity
- Electronic Effects: The amino group (-NH₂) is electron-donating, activating the benzene ring toward electrophilic substitution. However, bulky substituents (e.g., tert-pentyl) may direct reactions to less hindered positions.
- Comparative Reactivity: Oxygelb (2-Amino-5-methylphenol): The methyl group exerts minimal steric hindrance, allowing reactions at the 4-position . 2-Amino-5-(2-methylbutan-2-yl)phenol: The tert-pentyl group likely limits substitution to the 3- or 6-positions, altering synthetic pathways and derivative formation .
Biological Activity
2-Amino-5-(2-methylbutan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Molecular Formula: C11H17N
Molecular Weight: 177.26 g/mol
IUPAC Name: 2-Amino-5-(2-methylbutan-2-yl)phenol
Canonical SMILES: CC(C)C1=CC(=C(C=C1)N)O
Biological Activity Overview
The biological activities of 2-Amino-5-(2-methylbutan-2-yl)phenol have been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity: Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties. In a study involving macrophage cell lines, it was found to reduce the production of pro-inflammatory cytokines, indicating a mechanism that could be beneficial in treating inflammatory diseases .
- Antioxidant Activity: The antioxidant capacity of 2-Amino-5-(2-methylbutan-2-yl)phenol was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
The biological effects of 2-Amino-5-(2-methylbutan-2-yl)phenol are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which plays a critical role in the production of inflammatory mediators.
- Receptor Modulation: It may also act on various receptors linked to inflammatory responses, modulating their activity and leading to decreased inflammation and pain perception.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Antioxidant | Free radical scavenging |
Table 2: Case Studies
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular structure of 2-Amino-5-(2-methylbutan-2-yl)phenol?
- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular structures. For this compound, SHELX programs (e.g., SHELXL for refinement) can optimize structural parameters by refining atomic coordinates, thermal displacement parameters, and hydrogen bonding interactions using high-resolution diffraction data . Complementary density functional theory (DFT) calculations, such as those employing hybrid functionals (e.g., B3LYP), validate bond lengths and angles by comparing computed geometries with crystallographic data .
Q. How can researchers synthesize 2-Amino-5-(2-methylbutan-2-yl)phenol with high purity?
- Methodological Answer : A multi-step synthesis approach is typically employed:
Alkylation : React 2-aminophenol with 2-methyl-2-butanol under acidic conditions to introduce the tert-pentyl group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm. For structural confirmation, combine H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Methodological Answer : DFT-based software (e.g., Gaussian, ORCA) with hybrid exchange-correlation functionals (e.g., B3LYP) can calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and ionization potentials. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Validate results against experimental UV-Vis spectra to assess absorption maxima and charge-transfer behavior .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:
- If experimental H NMR chemical shifts deviate from DFT predictions, re-optimize the geometry using a solvent model (e.g., PCM for polar solvents).
- For IR vibrational modes, scale computed frequencies by 0.96–0.98 to match experimental peaks.
Use statistical metrics (e.g., root-mean-square deviations) to quantify agreement and iteratively refine computational models .
Q. What strategies optimize experimental design for studying this compound’s biological activity?
- Methodological Answer :
- Assay Interference : Pre-screen for autofluorescence or redox activity (common in phenolic compounds) using control experiments without biological targets.
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC values. Include phenol red-free media in cell-based assays to avoid pH-dependent artifacts .
- Metabolic Stability : Perform liver microsome assays with LC-MS/MS quantification to assess degradation rates.
Q. How can crystallographic and spectroscopic data be integrated to study intermolecular interactions?
- Methodological Answer :
- Hydrogen Bonding : From X-ray data, identify donor-acceptor distances (<3.0 Å) and angles (>120°). Compare with DFT-calculated interaction energies.
- π-π Stacking : Use Hirshfeld surface analysis (CrystalExplorer) to quantify contact percentages in the crystal lattice. Correlate with UV-Vis spectral shifts in solution to assess stacking stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
